N-(4-{[(3-methylbenzyl)amino]sulfonyl}phenyl)acetamide
Overview
Description
Scientific Research Applications
Medicinal Chemistry
“N-(4-{[(3-methylbenzyl)amino]sulfonyl}phenyl)acetamide” is a compound of interest in medicinal chemistry . Medicinal chemists work to design an integrated and developing system that portends an era of novel and safe tailored drugs either by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
Pharmacological Activities
This compound and its derivatives have been investigated for their pharmacological activities . For instance, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity, comparable or superior to paracetamol .
Lipoxygenase Inhibition
“N-(4-{[(3-methylbenzyl)amino]sulfonyl}phenyl)acetamide” has been studied for its potential as a lipoxygenase inhibitor . Lipoxygenases are enzymes that are involved in the metabolism of fatty acids and have been implicated in several diseases, including cancer and inflammatory disorders.
Antibacterial Studies
The compound has also been studied for its antibacterial properties . Antibacterial agents are crucial in the fight against bacterial infections, and the development of new antibacterial agents is an important area of research.
Synthesis Techniques
The compound is of interest in the field of organic synthesis . Techniques such as free radical bromination and nucleophilic substitution are used in the synthesis of this compound .
Computational Chemistry Applications
The compound is also relevant in computational chemistry applications . Computational chemistry uses computer simulations to assist in solving chemical problems. It uses methods of theoretical chemistry, incorporated into efficient computer programs, to calculate the structures and properties of molecules and solids.
Future Directions
The future directions for “N-(4-{[(3-methylbenzyl)amino]sulfonyl}phenyl)acetamide” could involve further studies on its synthesis, structure, reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further, given the promising antimicrobial and antiproliferative activities of similar compounds .
properties
IUPAC Name |
N-[4-[(3-methylphenyl)methylsulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-4-3-5-14(10-12)11-17-22(20,21)16-8-6-15(7-9-16)18-13(2)19/h3-10,17H,11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAMULSSDBTIFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-methylbenzyl)sulfamoyl]phenyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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